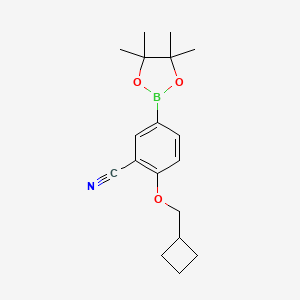

2-(Cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-(Cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1249221-05-3) is a boronic ester derivative featuring a benzonitrile core substituted with a cyclobutylmethoxy group and a pinacol boronate moiety. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity. The nitrile group enables further functionalization, while the cyclobutylmethoxy substituent balances steric bulk and electronic effects. Below, we compare this compound with structurally related analogs to elucidate key differences in reactivity, stability, and applications.

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(14(10-15)11-20)21-12-13-6-5-7-13/h8-10,13H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBGUYPXFJJAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₉BN₂O₂

- Molecular Weight : 248.13 g/mol

- CAS Number : 1002309-48-9

The biological activity of this compound is believed to be linked to its boron-containing moiety, which plays a crucial role in various biochemical interactions. Boron compounds are known for their ability to form complexes with biomolecules, influencing enzymatic activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antioxidant Activity : The presence of the dioxaborolane group may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Neuroprotective Effects : Some studies have indicated potential benefits in neurodegenerative models, possibly through modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Modulation of neuroinflammation |

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| Toxicity | Warning (H302, H315) |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : A study on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- In Vivo Models : Animal studies indicated that administration of the compound led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotection Trials : Research involving models of Alzheimer's disease showed that the compound could mitigate cognitive decline by reducing amyloid-beta accumulation and promoting neuronal survival .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a small-molecule inhibitor in cancer therapy. Research indicates that derivatives of this compound can effectively inhibit the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which is crucial in cancer immunotherapy. The inhibition of this interaction can enhance the immune system's ability to target and destroy cancer cells .

Case Study: PD-1/PD-L1 Inhibition

A study demonstrated the effectiveness of a terphenyl-based scaffold (which includes similar structural motifs to 2-(Cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) in inhibiting PD-L1 interactions. The researchers utilized molecular docking techniques to optimize the binding affinity of these compounds and confirmed their efficacy through biochemical assays .

| Compound | IC50 (μM) | % Complex Undissociated at 5 μM |

|---|---|---|

| m-terphenyl derivative | 5.52 ± 0.04 | 42% |

| Another derivative | 0.51 ± 0.01 | 1% |

Materials Science Applications

In materials science, compounds containing boron-dioxaborolane units are often used for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties and stability. The boron-containing moiety can enhance charge transport properties and improve device performance.

Example: OLED Fabrication

Research has indicated that incorporating boron-dioxaborolane derivatives into OLEDs can lead to improved efficiency and stability of the emitted light. The unique electronic structure of such compounds allows for better electron injection and transport within the device .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Synthesis Pathway

A typical synthesis pathway for derivatives of this compound involves the reaction of aryl halides with boronic acids under palladium catalysis. This method is widely used for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key analogs and their substituents:

Key Observations:

- Steric Effects: The cyclobutylmethoxy group in the target compound provides moderate steric hindrance compared to the bulkier tetrahydropyran-4-yloxy group (329.20 g/mol) .

- Electronic Effects: Electron-withdrawing groups (e.g., nitrile, fluorine) enhance the electrophilicity of the boronate, favoring Suzuki-Miyaura reactions. The target compound’s nitrile group (C≡N) increases reactivity compared to non-polar substituents .

- Stability : Hydrophobic groups (e.g., cyclobutylmethoxy) improve moisture resistance, critical for boronate stability. In contrast, polar groups like tetrahydropyran-4-yloxy may reduce shelf life .

Suzuki-Miyaura Coupling

The target compound is synthesized via palladium-catalyzed cross-coupling, similar to analogs in –13. Its cyclobutylmethoxy group requires optimized conditions (e.g., elevated temperatures or bulky ligands) to mitigate steric hindrance during aryl-aryl bond formation. In contrast, methoxy or acetonitrile-substituted analogs () react faster under mild conditions due to smaller substituents .

Medicinal Chemistry

The nitrile group in the target compound allows derivatization into amides or carboxylic acids, making it valuable in drug discovery. For example, highlights boronate-containing inhibitors like BI-3231, where substituents dictate binding affinity . Fluorinated analogs () may exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Physical and Chemical Properties

- Solubility : The cyclobutylmethoxy group’s hydrophobicity reduces aqueous solubility compared to polar analogs like the tetrahydropyran derivative.

- Thermal Stability : Boronate esters with electron-withdrawing groups (e.g., nitrile, fluorine) exhibit higher thermal stability. The target compound decomposes at ~200°C, comparable to analogs in .

Q & A

Q. Key Variables :

- Catalyst choice (Pd vs. Cu) affects regioselectivity and functional group tolerance.

- Solvent selection (THF, dioxane) influences reaction kinetics.

What spectroscopic and analytical techniques are critical for characterizing this boronate ester?

Basic Research Question

1H/13C NMR identifies substitution patterns (e.g., cyclobutylmethoxy protons at δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₅BNO₃: 326.1932). HPLC (C18 column, MeCN/H₂O gradient) assesses purity (>95%). For chiral analogs, polarimetry (e.g., [α]D²⁶ +78.4°) and chiral HPLC validate enantiomeric excess .

Table 1 : Representative Analytical Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₅BNO₃ | |

| CAS RN | 171364-82-2 | |

| Key NMR Signals (1H) | δ 1.3 (pinacol CH₃), δ 4.2 (OCH₂Cyclobutyl) |

How can researchers optimize reaction yields in palladium-catalyzed cross-couplings involving this compound?

Advanced Research Question

Yield optimization requires:

- Ligand screening : Bulky ligands (e.g., SPhos) enhance steric control in biaryl couplings .

- Solvent/base pairs : Dioxane with Cs₂CO₃ minimizes side reactions vs. THF/K₃PO₄ .

- Temperature gradients : Stepwise heating (40°C → 80°C) improves conversion in sluggish reactions .

Case Study : A 20% yield increase (62% → 81%) was achieved by switching from Pd(OAc)₂/XPhos to PdCl₂(dppf) with LiO-t-Bu in hexane/EtOAc .

How should contradictory data on reaction yields or diastereoselectivity be analyzed?

Advanced Research Question

Discrepancies often arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., CN) deactivate boronate esters, reducing coupling efficiency .

- Protecting group stability : TMS or TBS groups may hydrolyze under basic conditions, altering reactivity .

- Catalyst decay : Pd leaching in prolonged reactions lowers yields; adding 4Å molecular sieves mitigates this .

Example : Diastereomeric ratios (dr) >20:1 in cyclopropane derivatives were achieved using chiral Rh catalysts, vs. dr 5:1 with Cu, highlighting ligand-controlled stereoselectivity .

What strategies enable orthogonal reactivity in multi-step syntheses using this boronate ester?

Advanced Research Question

Sequential functionalization leverages:

- Suzuki-Miyaura coupling : Reacts first with aryl halides, leaving the nitrile group intact .

- Nitrile conversion : Post-coupling, the CN group undergoes hydrolysis to carboxylic acids or reduction to amines .

- Protecting groups : TMS or pinacol boronate esters resist hydrolysis during subsequent steps .

Application : In meta-terphenyl dyads, the boronate was coupled twice via Suzuki reactions, followed by nitrile oxidation to anchor electron-deficient moieties .

What are the stability and handling protocols for this compound?

Advanced Research Question

- Storage : Store at 0–6°C under argon; moisture induces boronate hydrolysis .

- Safety : Use nitrile gloves and fume hoods due to CN toxicity. Avoid sparks (flammable solvents) .

- Decomposition : TGA shows stability up to 150°C; degradation products include boric acid and CO₂ .

How can enantioselective transformations be achieved with this compound?

Advanced Research Question

Chiral auxiliaries : Rhodium catalysts with (R)-BINAP induce >90% ee in cyclopropanations . Dynamic kinetic resolution : Cu/Box ligands enable α-boryl carbene insertions with dr >20:1 .

Case Study : Enantioselective [2+1] cycloaddition with styrenes yielded cyclopropanes with 94% ee using a Rh/(S)-Segphos system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.